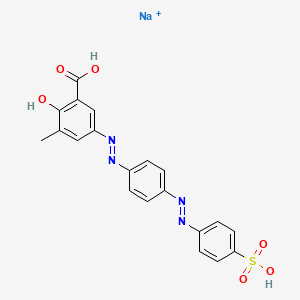

3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid, sodium salt

Beschreibung

3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid, sodium salt (hereafter referred to by its full systematic name) is a synthetic azo dye derivative of salicylic acid. Its structure features a salicylic acid backbone substituted at the C-5 position with two conjugated azo groups: one linking to a 4-sulphophenyl moiety and the other to a phenyl ring. The sodium salt enhances solubility in aqueous environments, making it suitable for applications in pharmaceuticals, textiles, or analytical chemistry. Azo compounds like this are often studied for their antimicrobial, antioxidant, and optical properties due to their extended π-conjugation and electron-withdrawing/donating substituents .

Eigenschaften

CAS-Nummer |

93892-23-0 |

|---|---|

Molekularformel |

C20H16N4NaO6S+ |

Molekulargewicht |

463.4 g/mol |

IUPAC-Name |

sodium;2-hydroxy-3-methyl-5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]benzoic acid |

InChI |

InChI=1S/C20H16N4O6S.Na/c1-12-10-16(11-18(19(12)25)20(26)27)24-23-14-4-2-13(3-5-14)21-22-15-6-8-17(9-7-15)31(28,29)30;/h2-11,25H,1H3,(H,26,27)(H,28,29,30);/q;+1 |

InChI-Schlüssel |

OYNOKMGDHVWAQW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1O)C(=O)O)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)O.[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Diazotization of Aromatic Amines

- The process begins with the diazotization of an aromatic amine precursor, typically 4-aminobenzenesulfonic acid (sulfanilic acid), under acidic conditions (usually hydrochloric acid) at low temperatures (0–5 °C).

- Sodium nitrite is added to generate the diazonium salt intermediate.

- Control of temperature and pH is critical to maintain diazonium salt stability and prevent side reactions.

Azo Coupling Reaction

- The diazonium salt is then coupled with a coupling component, which in this case is a methyl-substituted salicylic acid derivative (3-methyl-5-aminosalicylic acid or related compound).

- The coupling reaction is typically performed in alkaline or neutral aqueous medium to facilitate nucleophilic attack on the diazonium ion.

- The azo coupling forms the characteristic azo (-N=N-) bonds linking the aromatic rings.

- The presence of the sulfonate group enhances water solubility and facilitates isolation as the sodium salt.

Isolation and Purification

- After coupling, the reaction mixture is neutralized or made slightly alkaline to precipitate the azo dye.

- The product is filtered, washed, and dried.

- Further purification may involve recrystallization from water or aqueous alcohol mixtures.

- The sodium salt form is often obtained by neutralization with sodium hydroxide or sodium carbonate.

Detailed Reaction Scheme and Conditions

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Diazotization | Aromatic amine (e.g., sulfanilic acid), NaNO2, HCl, 0–5 °C | Formation of diazonium salt intermediate |

| Azo Coupling | Diazonium salt + 3-methyl-5-aminosalicylic acid, pH ~7-9, aqueous medium | Formation of azo bonds linking aromatic rings |

| Neutralization | NaOH or Na2CO3 | Conversion to sodium salt form |

| Isolation | Filtration, washing, drying | Purification of final azo dye |

Research Findings and Optimization Notes

- The yield and purity of the azo dye depend heavily on the control of diazotization temperature and pH during coupling.

- Excess nitrite or elevated temperatures can lead to decomposition or side products.

- The sulfonate group’s presence is crucial for dye solubility and stability in aqueous media.

- Studies indicate that the methyl substitution on the salicylic acid ring influences the hue and fastness properties of the dye, which is important for its application as a mordant dye.

- The sodium salt form improves handling and application in textile dyeing processes due to enhanced solubility.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Diazotization temperature | 0–5 °C | Prevents diazonium salt decomposition |

| pH during coupling | 7–9 | Optimal for azo bond formation |

| Coupling time | 30 min to 2 hours | Ensures complete reaction |

| Neutralization agent | NaOH or Na2CO3 | Converts acid to sodium salt |

| Solvent | Water or aqueous buffer | Facilitates solubility and reaction |

Analyse Chemischer Reaktionen

1,2-Dibrom-3-chlorpropan unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende bromierte und chlorierte Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können 1,2-Dibrom-3-chlorpropan in weniger halogenierte Kohlenwasserstoffe umwandeln.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, bei denen die Brom- oder Chloratome durch andere Nukleophile wie Hydroxid- oder Aminegruppen ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriumhydroxid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 1,2-Dibrom-3-chlorpropan beinhaltet seine Wechselwirkung mit biologischen Molekülen. Es kann kovalente Bindungen mit nukleophilen Stellen in Proteinen und DNA bilden, was zu Zellschäden und Toxizität führt. Zu den molekularen Zielstrukturen gehören Enzyme und genetisches Material, was zu gestörten Zellfunktionen und Mutagenese führen kann.

Wirkmechanismus

The mechanism of action of 1,2-Dibromo-3-chloropropane involves its interaction with biological molecules. It can form covalent bonds with nucleophilic sites in proteins and DNA, leading to cellular damage and toxicity. The molecular targets include enzymes and genetic material, which can result in disrupted cellular functions and mutagenesis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in Antimicrobial Activity

Several salicylic acid derivatives with azo substituents at the C-5 position have been synthesized and tested for bioactivity. Key comparisons include:

Key Structural Insights :

- Electron-withdrawing groups (e.g., sulfonate in the target compound, bromine in 4e) enhance antimicrobial activity by increasing electrophilicity, facilitating interactions with microbial membranes or enzymes .

- Sodium salt formation (common in the target compound and mezlocillin sodium ) improves aqueous solubility, critical for bioavailability in pharmaceutical formulations.

Comparison with Sodium Salts of Sulfonated Azo Dyes

Compounds with sodium counterions and sulfonated azo groups are prevalent in industrial and pharmaceutical contexts:

Functional Insights :

Research Findings and Data

Antimicrobial Activity (Inferred from Analogues)

While direct data on the target compound is absent, structurally related azo-salicylic acid derivatives exhibit:

- Gram-negative specificity : 4h showed MIC values of 4 µg/mL against E. coli and S. flexneri .

- Antifungal activity : 4e achieved 90% inhibition of C. albicans at 16 µg/mL .

- Mechanism : Azo groups may intercalate into microbial DNA or inhibit enzymes like dihydrofolate reductase .

Optical and Solubility Properties

Biologische Aktivität

3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid, sodium salt (commonly referred to as the sodium salt of 3-Methyl-5-((4-sulphophenyl)azo)salicylic acid) is an azo compound with a complex molecular structure characterized by multiple aromatic rings and sulfonic acid groups. Its molecular formula is C20H16N4O6S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This compound has garnered attention due to its potential biological activities and applications in various fields.

The biological activity of 3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid is primarily attributed to its ability to interact with biological macromolecules, including proteins and nucleic acids. Azo compounds are known for their reactivity and can undergo various chemical transformations that may lead to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to therapeutic or toxicological effects.

Antioxidant Properties

Recent studies have highlighted the antioxidant properties of salicylic acid derivatives, including the sodium salt form. Research indicates that these compounds can enhance the activity of antioxidant enzymes and reduce oxidative stress in plant systems. For example, a study showed that salicylic acid significantly mitigated cadmium toxicity in maize plants by increasing antioxidant enzyme activity and reducing cadmium accumulation in tissues .

Antimicrobial Activity

3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid has been investigated for its antimicrobial properties. Azo compounds have been reported to exhibit varying degrees of antibacterial and antifungal activities. The presence of sulfonic acid groups may enhance the solubility and bioavailability of this compound, potentially increasing its efficacy against microbial pathogens.

Cytotoxic Effects

The cytotoxic effects of azo compounds are well-documented, with some studies indicating that certain derivatives may induce apoptosis in cancer cells. The specific cytotoxicity profile of 3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid remains to be fully elucidated; however, its structural similarities to known cytotoxic agents suggest potential therapeutic applications in oncology.

Study on Antioxidant Activity

In a controlled experiment involving maize plants, both salicylic acid and its sodium salt were applied to assess their protective effects against cadmium stress. The results demonstrated that the sodium salt form increased phytochelatin levels in roots and enhanced salicylic acid concentration in leaves, showcasing its role in metal detoxification .

Antimicrobial Efficacy Evaluation

A comparative study evaluated the antimicrobial efficacy of various azo compounds, including 3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid. The findings revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as a therapeutic agent in treating infections.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 4-Aminoazobenzene | Simple azo structure | Known for carcinogenic properties |

| Sudan I | Azo dye with naphthalene core | Used in food coloring but banned due to toxicity |

| Direct Red 28 | Contains sulfonic groups | Used extensively in textiles; less complex than 3-Methyl... |

The uniqueness of 3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid lies in its specific arrangement of functional groups and potential biological activities that may differ from those of simpler azo compounds or other dyes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.